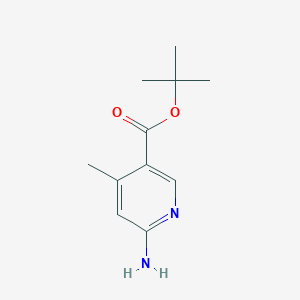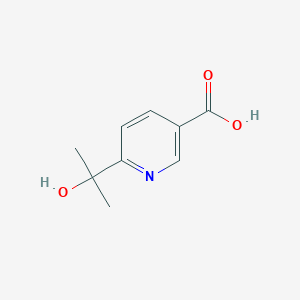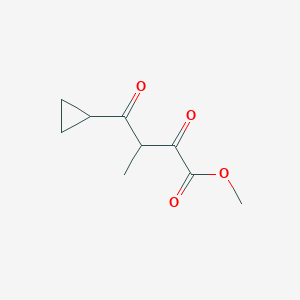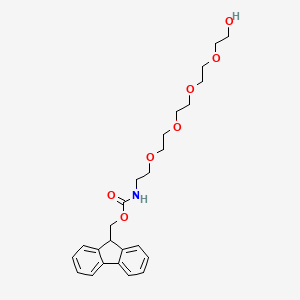amine hydrochloride](/img/structure/B13472876.png)
[(2,4-Difluoro-3-methoxyphenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride is an organic compound that features a difluoromethoxyphenyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The difluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups into the aromatic ring.
Scientific Research Applications
(2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can enhance binding affinity to certain receptors or enzymes, while the methylamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-3-methoxybenzylamine
- 2,4-Difluoro-3-methoxyphenethylamine
- 2,4-Difluoro-3-methoxyphenylacetic acid
Uniqueness
(2,4-Difluoro-3-methoxyphenyl)methylamine hydrochloride is unique due to the presence of both difluoro and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with a methylamine moiety provides a distinct profile compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12ClF2NO |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(2,4-difluoro-3-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-5-6-3-4-7(10)9(13-2)8(6)11;/h3-4,12H,5H2,1-2H3;1H |
InChI Key |
IURQMUGEXXIKCX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)F)OC)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13472807.png)

![Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane](/img/structure/B13472824.png)



![1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)
amine hydrochloride](/img/structure/B13472838.png)




![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B13472889.png)

